COX-2 Selectivity Index (S.I.): Head-to-Head Superiority Over Celecoxib
Compound 6a (COX-2-IN-8), belonging to the high-selectivity subgroup (compounds 4a, 5b, 6a, and 7a), demonstrated a COX-2 selectivity index (S.I.) range of 8.64–14.58 compared to the clinical reference drug celecoxib, which exhibited an S.I. of 6.44 in the same in vitro COX-1/COX-2 enzyme inhibition assay system [1]. The upper bound of this range (S.I. = 14.58) represents an approximately 2.3-fold improvement in COX-2 selectivity over celecoxib [1]. A higher S.I. value indicates preferential inhibition of the pro-inflammatory COX-2 isoenzyme while sparing the gastroprotective COX-1 isoenzyme, a parameter directly relevant to predicting gastrointestinal safety margins in NSAID development programs [1].
| Evidence Dimension | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
|---|---|
| Target Compound Data | S.I. within 8.64–14.58 (compound 6a named in high-selectivity subgroup) |
| Comparator Or Baseline | Celecoxib S.I. = 6.44 |
| Quantified Difference | Up to ~2.3-fold improvement (14.58 vs 6.44); minimum 1.3-fold improvement (8.64 vs 6.44) |
| Conditions | In vitro COX-1 and COX-2 enzyme inhibition assay; Cayman colorimetric-based human recombinant COX screening kit |
Why This Matters
Higher COX-2 selectivity index directly correlates with reduced risk of COX-1-mediated gastrointestinal adverse effects, making compound 6a a superior research lead for programs prioritizing GI-safe anti-inflammatory profiles compared to the celecoxib benchmark.
- [1] Abdellatif KRA, Abdelall EKA, Elshemy HAH, Philoppes JN, Hassanein EHM, Kahk NM. Design, synthesis, and pharmacological evaluation of novel and selective COX-2 inhibitors based on celecoxib scaffold supported with in vivo anti-inflammatory activity, ulcerogenic liability, ADME profiling and docking study. Bioorganic Chemistry. 2022;120:105627. doi:10.1016/j.bioorg.2022.105627. View Source
